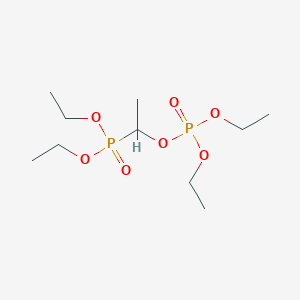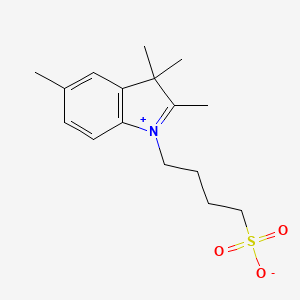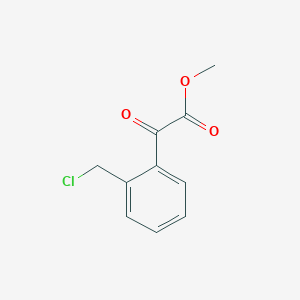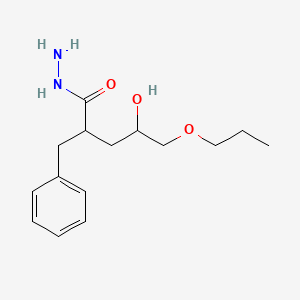
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester is an organophosphorus compound with the molecular formula C10H24O7P2. It is characterized by the presence of two diethyl ester groups and a diethoxyphosphinyl group attached to an ethyl chain. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester can be synthesized through several methods. One common synthetic route involves the reaction of diethyl phosphite with ethyl vinyl ether under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction is carried out at a temperature range of 50-70°C and requires continuous stirring to ensure proper mixing of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reactants are fed into the reactor in a controlled manner, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or crystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphoric acid esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of prodrugs.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester involves its interaction with molecular targets through its phosphinyl and ester groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby altering their chemical properties and biological activities. The compound’s effects are mediated through pathways involving phosphorylation and dephosphorylation reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Phosphoric acid, diethyl 1-methylethenyl ester
- Phosphoric acid, 1-[(diethoxyphosphinyl)methyl]ethenyl diethyl ester
- Triethyl phosphonoacetate
Uniqueness
Phosphoric acid, 1-(diethoxyphosphinyl)ethyl diethyl ester is unique due to its specific structural arrangement, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
Propiedades
Número CAS |
4470-71-7 |
|---|---|
Fórmula molecular |
C10H24O7P2 |
Peso molecular |
318.24 g/mol |
Nombre IUPAC |
1-diethoxyphosphorylethyl diethyl phosphate |
InChI |
InChI=1S/C10H24O7P2/c1-6-13-18(11,14-7-2)10(5)17-19(12,15-8-3)16-9-4/h10H,6-9H2,1-5H3 |
Clave InChI |
GWHBHPUCUQJEEH-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(C)OP(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14146482.png)

![benzyl [2-phenyl-1-(1H-tetrazol-5-yl)ethyl]carbamate](/img/structure/B14146518.png)




![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)




